![molecular formula C9H15NO3S2 B2458606 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide CAS No. 1706011-05-3](/img/structure/B2458606.png)
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound features a methoxy group, a methylthiophene ring, and a methanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide typically involves the reaction of 2-methoxy-5-methylthiophene with appropriate sulfonamide precursors. One common method includes the nucleophilic substitution reaction where the thiophene derivative reacts with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-methylthiophene: Shares the thiophene ring and methoxy group but lacks the sulfonamide moiety.
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pyridine-3-sulfonamide: Similar structure with a pyridine ring instead of a methanesulfonamide group.
Uniqueness
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide is unique due to its combination of a methoxy group, a methylthiophene ring, and a methanesulfonamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S2/c1-7-4-5-9(14-7)8(13-2)6-10-15(3,11)12/h4-5,8,10H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUGSNJAKIQUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
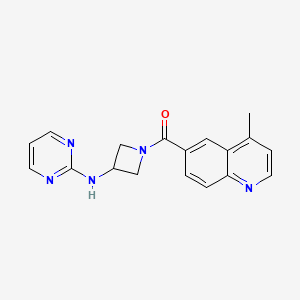
![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)
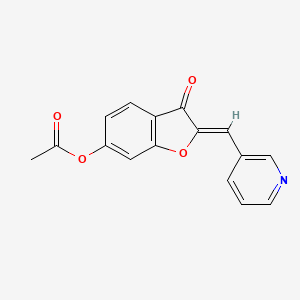
![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)
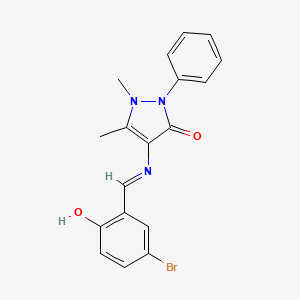
![1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2458535.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)
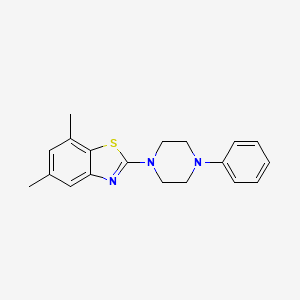
![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)


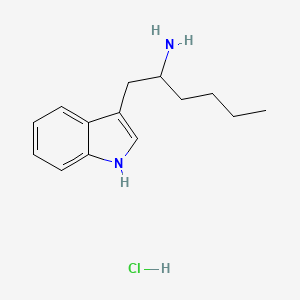
![tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate](/img/structure/B2458544.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)
